molecular formula C18H18N2O6 B6412543 2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% CAS No. 1261915-25-6

2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6412543
CAS RN: 1261915-25-6
M. Wt: 358.3 g/mol
InChI Key: NPPZMYAZKSCCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-BOC-Aminophenyl)-4-nitrobenzoic acid, 95% (2-3BOC-AP-4-NB) is a chemical compound that has been used in various scientific research applications. It is a white crystalline solid with a melting point of approximately 160-165°C and an approximate molecular weight of 463.46 g/mol. 2-3BOC-AP-4-NB is a derivative of 4-aminophenol and is used in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other chemical compounds.

Scientific Research Applications

2-3BOC-AP-4-NB has been used in various scientific research applications. It is used as a substrate in the synthesis of various compounds as well as in the synthesis of pharmaceuticals. It has also been used in the synthesis of organic compounds such as amines, amides, and esters. 2-3BOC-AP-4-NB has been used in the synthesis of various fluorescent and phosphorescent compounds. It has also been used in the synthesis of various polymers and in the synthesis of various drugs.

Mechanism of Action

2-3BOC-AP-4-NB is a derivative of 4-aminophenol and is used in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other chemical compounds. The mechanism of action of 2-3BOC-AP-4-NB is based on the condensation of 4-aminophenol with 3-bromo-4-nitrobenzoic acid in the presence of a base such as pyridine. This reaction produces 2-(3-bromo-4-nitrophenyl)-4-aminophenol which is then reacted with an alkylating agent such as ethyl chloroformate to yield 2-(3-boc-aminophenyl)-4-nitrobenzoic acid.
Biochemical and Physiological Effects
2-3BOC-AP-4-NB has been studied for its biochemical and physiological effects. It has been found to have a variety of effects on various biochemical and physiological processes. It has been found to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. It has also been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of certain compounds. In addition, 2-3BOC-AP-4-NB has been found to have an inhibitory effect on the activity of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

2-3BOC-AP-4-NB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to obtain and is relatively inexpensive. Another advantage is that it is a stable compound and can be stored for long periods of time. A limitation is that it is a relatively toxic compound and should be handled with caution. In addition, it has a relatively low solubility in water and may require the use of organic solvents for its dissolution.

Future Directions

There are several potential future directions for research involving 2-3BOC-AP-4-NB. One potential direction is further research into its biochemical and physiological effects. Another potential direction is further research into its potential applications in the synthesis of various compounds and pharmaceuticals. In addition, research into its potential applications in the synthesis of polymers and other materials could be explored. Further research into its potential as a fluorescent and phosphorescent compound could also be explored. Finally, research into its potential as a drug delivery system could also be explored.

Synthesis Methods

2-3BOC-AP-4-NB can be synthesized using a two-step method. The first step involves the condensation of 4-aminophenol with 3-bromo-4-nitrobenzoic acid in the presence of a base such as pyridine. This reaction produces 2-(3-bromo-4-nitrophenyl)-4-aminophenol. The second step involves the reaction of 2-(3-bromo-4-nitrophenyl)-4-aminophenol with an alkylating agent such as ethyl chloroformate to yield 2-(3-boc-aminophenyl)-4-nitrobenzoic acid.

properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-18(2,3)26-17(23)19-12-6-4-5-11(9-12)15-10-13(20(24)25)7-8-14(15)16(21)22/h4-10H,1-3H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPZMYAZKSCCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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